molecular formula C10H11BrO3 B1493922 Methyl 6-bromo-3-methoxy-2-methylbenzoate CAS No. 55289-16-2

Methyl 6-bromo-3-methoxy-2-methylbenzoate

Cat. No.: B1493922
CAS No.: 55289-16-2
M. Wt: 259.1 g/mol
InChI Key: TUXBCXWWUOZFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS: 55289-16-2) is a substituted benzoate ester featuring a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position of the aromatic ring. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 275.10 g/mol (calculated). Commercial samples typically report a purity of 95% .

Properties

IUPAC Name

methyl 6-bromo-3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBCXWWUOZFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710650
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-16-2
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-3-methoxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: Methyl 6-bromo-3-methoxy-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated compounds on biological systems. Medicine: It serves as a precursor in the synthesis of drugs that may have potential therapeutic applications. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a building block that undergoes further reactions to form active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogues differ in substituent positions, functional groups, and ester moieties, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis based on data from diverse sources:

Table 1: Comparative Properties of Methyl 6-bromo-3-methoxy-2-methylbenzoate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity (%)
This compound 55289-16-2 C₁₀H₁₁BrO₃ 275.10 6-Br, 3-OCH₃, 2-CH₃ 95
Methyl 5-bromo-4-methoxy-2-methylbenzoate 1131587-94-4 C₁₀H₁₁BrO₃ 275.10 5-Br, 4-OCH₃, 2-CH₃ 98
Methyl 6-bromo-3-fluoro-2-methylbenzoate 1807191-86-1 C₉H₈BrFO₂ 247.06 6-Br, 3-F, 2-CH₃ N/A
Ethyl 4-bromo-3-hydroxybenzoate 33141-66-1 C₉H₉BrO₃ 259.07 4-Br, 3-OH N/A

Impact of Substituent Position and Type

Bromine Position :

  • Moving bromine from the 6- to 5-position (e.g., Methyl 5-bromo-4-methoxy-2-methylbenzoate) alters steric and electronic effects. The 6-bromo derivative may exhibit enhanced reactivity in electrophilic substitution due to proximity to the electron-donating methoxy group .

Methoxy vs. This difference impacts solubility and metabolic stability in biological applications .

Fluorine Substitution: Replacing methoxy with fluorine (e.g., Methyl 6-bromo-3-fluoro-2-methylbenzoate) introduces strong electron-withdrawing effects, lowering the molecular weight (247.06 vs.

Biological Activity

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11BrO3\text{C}_10\text{H}_{11}\text{BrO}_3

This compound features a bromine atom and a methoxy group, which are crucial for its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of biochemical pathways, influencing processes such as inflammation and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Interaction : It may bind to receptors, altering signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Pathogen TypeActivity Observed
Gram-positiveEffective
Gram-negativeEffective

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro assays indicated that it could downregulate pro-inflammatory cytokines, which are pivotal in inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating significant antimicrobial activity.
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a reduction of inflammatory markers by approximately 50% compared to the control group.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in its class, which can provide insights into its unique properties.

Compound NameStructure FeaturesBiological Activity
Methyl 3-bromo-6-hydroxy-2-methylbenzoateDifferent positioning of functional groupsAntimicrobial
Methyl 2-bromo-3-hydroxy-6-methylbenzoateVariation in substituentsAnticancer properties

This table highlights how variations in the chemical structure influence the biological activity of related compounds.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to act as an antimicrobial and anti-inflammatory agent positions it as a candidate for further pharmacological studies.

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to Methyl 6-bromo-3-methoxy-2-methylbenzoate involves:

  • Starting Material: 3-methoxy-2-methylbenzoic acid
  • Key Steps: Bromination at the 6-position of the aromatic ring, followed by esterification of the carboxylic acid group to form the methyl ester

Bromination Step

  • Reagents and Conditions:
    Bromine (Br2) is used as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate electrophilic aromatic substitution.
  • Reaction Specifics:
    The bromine selectively substitutes the hydrogen at the 6-position of the aromatic ring due to directing effects of the methoxy and methyl groups. The reaction is typically carried out under mild conditions to avoid polybromination or undesired side reactions.
Parameter Typical Conditions
Brominating agent Bromine (Br2)
Catalyst Iron(III) bromide (FeBr3)
Temperature Ambient to mild heating (e.g., 25–60 °C)
Solvent Often a non-polar or slightly polar solvent (e.g., dichloromethane)
Reaction time Several hours depending on scale

Esterification Step

  • Reagents and Conditions:
    The carboxylic acid group of the brominated intermediate is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).
  • Reaction Specifics:
    This step converts the acid into the methyl ester, yielding this compound. The reaction is typically refluxed to drive the equilibrium toward ester formation.
Parameter Typical Conditions
Alcohol Methanol (CH3OH)
Catalyst Concentrated sulfuric acid (H2SO4)
Temperature Reflux (~65 °C for methanol)
Reaction time Several hours (e.g., 4–8 hours)

Industrial Production Considerations

  • Scale-Up:
    Industrial synthesis optimizes reaction parameters such as reagent concentrations, temperature control, and reaction time to maximize yield and purity.
  • Process Enhancements:
    Continuous flow reactors and automated systems may be employed to improve safety, reproducibility, and efficiency, especially for handling bromine and corrosive acids.
  • Purification:
    After esterification, the product is typically purified by extraction, washing, and recrystallization or distillation to achieve high purity suitable for further applications.

Alternative Synthetic Routes and Related Compounds

While the above route is standard, related compounds such as Methyl 4-bromo-3-methoxy-2-methylbenzoate are synthesized similarly but with bromination targeting different positions on the aromatic ring, often controlled by the directing effects of substituents and choice of brominating agents (e.g., N-bromosuccinimide for selective bromination).

Summary Table of Preparation Steps

Step Starting Material Reagents & Catalysts Conditions Product Intermediate/Final Product
Bromination 3-methoxy-2-methylbenzoic acid Br2, FeBr3 25–60 °C, several hours 6-bromo-3-methoxy-2-methylbenzoic acid
Esterification 6-bromo-3-methoxy-2-methylbenzoic acid Methanol, H2SO4 Reflux (~65 °C), 4–8 hours This compound (target compound)

Research Findings and Notes

  • The bromination step requires careful control to avoid over-bromination or substitution at undesired positions.
  • The presence of the methoxy group activates the aromatic ring toward electrophilic substitution and directs bromination ortho and para to itself, favoring substitution at the 6-position relative to the carboxyl group.
  • Esterification under acidic conditions is a well-established method for converting carboxylic acids to methyl esters with high yields.
  • Industrial synthesis benefits from solvent recovery and catalyst recycling to reduce environmental impact and cost.
  • The compound serves as a versatile intermediate in pharmaceutical and agrochemical syntheses, necessitating high purity and reproducibility in preparation.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 6-bromo-3-methoxy-2-methylbenzoate, and how is regioselectivity achieved?

The compound is typically synthesized via esterification of 6-bromo-3-methoxy-2-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling agents like DCC/DMAP . Regioselectivity in bromination is critical: the methoxy group at position 3 directs electrophilic substitution to position 6 (para to methoxy, meta to methyl). This is inferred from analogous brominated benzoic acid derivatives in commercial catalogs, where substituent positions dictate reactivity .

Q. Key Parameters :

  • Temperature : 60–80°C for esterification.
  • Solvent : Toluene or DCM for inert conditions.
  • Yield : ~70–85% after purification (column chromatography).

Advanced Reactivity

Q. Q2. How does the substituent pattern influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

The bromine at position 6 is activated for cross-coupling due to electron-donating methoxy (position 3) and methyl (position 2) groups, which reduce deactivation of the aryl ring. However, steric hindrance from the methyl group may slow transmetallation. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
  • Base : K₂CO₃ in THF/H₂O.
  • Temperature : 80–100°C for 12–24 hours.

Similar triazine-based coupling reactions demonstrate that electron-rich aryl bromides require milder conditions than electron-deficient counterparts .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • ¹H NMR : Distinct signals for methoxy (δ 3.8–3.9 ppm), methyl (δ 2.4–2.6 ppm), and aromatic protons (δ 7.1–7.5 ppm, coupling patterns confirm substitution).
  • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), quaternary carbons adjacent to Br/OCH₃.
  • X-ray Crystallography : While no direct data exists for this compound, SHELX programs are widely used for small-molecule refinement. For analogues, space group assignments (e.g., P2₁/c) and torsion angles validate stereoelectronic effects .

Advanced Tip : Overlapping signals in NMR can be resolved via 2D techniques (HSQC, HMBC) to assign coupling between methoxy and aromatic protons .

Contradictions in Reaction Yields

Q. Q4. How can researchers reconcile discrepancies in reported yields for bromination or esterification steps?

Discrepancies often arise from:

  • Impurity Profiles : Unreacted starting materials (e.g., residual benzoic acid) may inflate yields. LC-MS or TLC monitoring is critical .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance bromination but cause side reactions (e.g., demethylation). Data from analogous compounds suggest dichloromethane minimizes side products .

Example : A study reporting 95% yield with DMF may require re-evaluation if byproducts (e.g., di-brominated species) are detected via GC-MS.

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (similar to brominated benzoate esters in SDS) .
  • Ventilation : Use fume hoods due to potential vapor release during reflux.
  • Storage : In airtight containers at 2–8°C to prevent hydrolysis.

Decomposition Risks : Thermal degradation above 150°C may release HBr or methyl bromide—monitor via FTIR or gas sensors .

Application in Drug Discovery

Q. Q6. How is this compound utilized as a building block in medicinal chemistry?

The ester serves as a precursor for:

  • Prodrugs : Hydrolysis to 6-bromo-3-methoxy-2-methylbenzoic acid (bioactive moiety in anti-inflammatory agents) .
  • Heterocyclic Synthesis : Participation in Buchwald-Hartwig amination to form quinazoline or benzofuran derivatives (see triazine-based analogs) .

Case Study : A 2025 study used it to synthesize a benzofuran inhibitor via Pd-catalyzed coupling, achieving IC₅₀ = 120 nM against a kinase target .

Computational Modeling

Q. Q7. What computational tools predict the reactivity of this compound in nucleophilic substitution?

  • DFT Calculations : Gaussian or ORCA software models charge distribution, showing higher electrophilicity at C6 (Mulliken charges: C6 = +0.25 vs. C2 = +0.12).
  • Molecular Dynamics : Simulates solvent effects—THF stabilizes transition states better than DMSO .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Analytical Challenges

Q. Q8. How can researchers address low-resolution MS data for this compound?

  • High-Resolution MS (HRMS) : Resolve isotopic patterns (Br exhibits 1:1 M/M+2 ratio).
  • Fragmentation Studies : ESI-MS/MS identifies daughter ions (e.g., loss of COOCH₃ at m/z 213).

Advanced Tip : MALDI-TOF with DHB matrix enhances signal for low-abundance samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-methoxy-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.